Product packaging for Rubidium butyrate(Cat. No.:CAS No. 38869-23-7)

Rubidium butyrate

Cat. No.: B15473414
CAS No.: 38869-23-7
M. Wt: 172.56 g/mol
InChI Key: HYWCISCKYCCFMI-UHFFFAOYSA-M
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Description

Rubidium butyrate is an organic rubidium salt with the chemical formula C4H7O2Rb and a molecular weight of 172.5650 g/mol . Its CAS Registry Number is 38869-23-7 . This compound is provided as a high-purity reagent for research purposes only. Thermodynamic data for this compound indicates a melting point of 652 K (approximately 379 °C) and details several solid-state phase transitions at 191 K, 346 K, and 466 K, which may be relevant for material science and crystallography studies . The butyrate anion is a short-chain fatty acid (SCFA) that is well-documented to have significant biological importance, particularly in gut health, though research specifically on the rubidium salt is limited . Butyrate is a primary energy source for colonocytes, helps reinforce the epithelial defense barrier, and exhibits anti-inflammatory properties . It also functions as a histone deacetylase (HDAC) inhibitor, which can influence gene expression, cell proliferation, and differentiation . A recent study on a rubidium salt (not this specific compound) suggested it could alleviate symptoms of ulcerative colitis in a mouse model by enhancing the intestinal barrier and increasing levels of beneficial short-chain fatty acids, including butyric acid . Researchers may investigate this compound to explore potential synergistic effects of the butyrate anion and the rubidium cation in areas such as materials science, biochemistry, and the study of ion transport mechanisms. This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7O2Rb B15473414 Rubidium butyrate CAS No. 38869-23-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38869-23-7

Molecular Formula

C4H7O2Rb

Molecular Weight

172.56 g/mol

IUPAC Name

butanoate;rubidium(1+)

InChI

InChI=1S/C4H8O2.Rb/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

HYWCISCKYCCFMI-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)[O-].[Rb+]

Origin of Product

United States

Synthesis and Characterization of Rubidium Butyrate

Butyrate (B1204436) as a Histone Deacetylase (HDAC) Inhibitor

Butyrate is a well-established histone deacetylase (HDAC) inhibitor, a class of compounds that can modulate gene expression without altering the DNA sequence itself. nih.govplos.orgasm.org

Butyrate primarily inhibits the activity of Class I and Class II HDAC enzymes. pnas.org HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that generally represses gene transcription. By inhibiting these enzymes, butyrate causes an accumulation of acetylated histones (hyperacetylation). oncotarget.complos.org This process leads to a more relaxed, open chromatin state, which facilitates the binding of transcription factors and RNA polymerase, thereby promoting gene expression. plos.orgnih.gov Studies have shown that butyrate can specifically inhibit HDAC1, HDAC2, and HDAC3, which are often overexpressed in cancer cells. oncotarget.com

The inhibitory effect of butyrate on HDACs leads to significant changes in the expression of numerous genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and cell differentiation. d-nb.info While it generally leads to global increases in histone H3 and H4 acetylation, research indicates that its effects on gene expression can be highly specific. plos.orgnih.gov In some cases, butyrate can even cause deacetylation at specific gene promoters, leading to gene down-regulation. nih.gov

The table below details some of the documented effects of butyrate on gene expression, mediated through its role as an HDAC inhibitor.

Target Gene/Protein FamilyCellular ContextObserved Effect of Butyrate
p21 (WAF1/CIP1) Cancer Cells (e.g., Colon, Prostate)Upregulation of expression, leading to cell cycle arrest. d-nb.infophysiology.orgiiarjournals.org
Cyclin B1 Colon Cancer CellsMarked decrease in mRNA levels, contributing to growth inhibition. physiology.org
BAK (Bcl-2 homologous antagonist/killer) Cancer CellsUpregulation of this pro-apoptotic protein. d-nb.info
MUC Genes (e.g., MUC2, MUC3) Intestinal Goblet CellsDifferential regulation; expression is significantly enhanced when butyrate is the main energy source, suggesting a link between its metabolism and gene-regulating effects. physiology.org
Angiogenesis Factors (HIF-1α, VEGF) In vitro and in vivo modelsRepression of expression, leading to anti-angiogenic effects. d-nb.info
Interferon-Stimulated Genes (ISGs) Various cell linesRepression of a majority of ISGs induced by type I interferons, potentially creating a pro-viral environment for certain viruses. asm.org
Suppressor of Cytokine Signaling 1 (SOCS1) Natural Killer/T-cell Lymphoma (NKTCL) cellsEnhanced histone acetylation at the promoter region, leading to increased SOCS1 expression and dampening of the JAK-STAT pathway. bmj.com

Butyrate and Cell Signaling Pathways

Beyond its epigenetic role, butyrate acts as a signaling molecule by interacting with specific cell surface receptors and influencing major intracellular signaling cascades. nih.govnih.gov

Butyrate is a known ligand for several G-protein coupled receptors, which are key mediators in translating extracellular stimuli into intracellular responses. nih.gov The primary GPCRs activated by butyrate include:

GPR109A (HCA₂): Expressed on the apical membrane of epithelial cells in the colon, GPR109A is activated by butyrate. aacrjournals.org This receptor has been identified as a tumor suppressor in the colon. aacrjournals.org Its activation can also lead to the differentiation of regulatory T-cells and the secretion of anti-inflammatory cytokines. nih.gov

GPR41 (FFAR3) and GPR43 (FFAR2): These receptors are also activated by butyrate and other SCFAs. plos.orgmdpi.com They are involved in a wide range of physiological processes, including immune responses and metabolic regulation. frontiersin.org For instance, activation of GPR41 and GPR43 in pituitary cells can increase intracellular calcium levels and enhance growth hormone release. plos.org These receptors couple to different G-proteins (GPR43 to Gq or Gi/o; GPR41 exclusively to Gi/o), leading to diverse downstream signaling events. plos.org

Through both HDAC inhibition and GPCR activation, butyrate modulates several critical signaling pathways that regulate inflammation, cell survival, and proliferation.

NF-κB Pathway: Butyrate has been shown to reduce inflammation in the gut, in part by decreasing the activity of the NF-κB signaling pathway. nih.govnih.gov In some contexts, it can inactivate Akt and its downstream NF-κB signaling. nih.gov

STAT Pathways: The effect of butyrate on Signal Transducer and Activator of Transcription (STAT) pathways can be context-dependent. It can suppress colonic inflammation by inhibiting the IFN-γ–STAT1 signaling pathway. wikipedia.org In cancer models, it has been shown to decrease the activity of the STAT3 pathway. nih.gov Conversely, some studies report that butyrate can activate STAT5, promoting cellular proliferation in certain cell types. researchgate.net More specifically, it can dampen the oncogenic JAK-STAT pathway in NKTCL by upregulating SOCS1. bmj.com

PI3K/Akt Pathway: Butyrate can inhibit the PI3K/Akt signaling pathway, an important cascade for cell survival and proliferation. This inhibition has been linked to the suppression of cancer cell migration. nih.gov

Rubidium Butyrate in Perovskite Solar Cell Technology

General Synthesis Methods

Rubidium butyrate (B1204436) can be synthesized by the reaction of butyric acid with a rubidium base, such as rubidium hydroxide or rubidium carbonate. The general reaction is as follows:

CH₃CH₂CH₂COOH + RbOH → CH₃CH₂CH₂COORb + H₂O

Reactivity Profile

As a salt of a strong base (rubidium hydroxide) and a weak acid (butyric acid), an aqueous solution of rubidium butyrate would be expected to be slightly basic due to the hydrolysis of the butyrate anion. Rubidium itself is a highly reactive alkali metal. periodic-table.orgwikipedia.org

Applications and Research Interest

Use in Perovskite Solar Cells

Recent research has explored the use of rubidium butyrate for the post-passivation of multication perovskite films used in solar cells. epfl.chacs.orgresearchgate.netox.ac.uksonar.ch This treatment has been shown to increase the hydrophobicity of the perovskite surface and passivate defects, leading to improved charge-carrier lifetimes and diffusion lengths, and consequently, better photovoltaic performance. epfl.chacs.orgresearchgate.netox.ac.uk The rubidium cation (Rb⁺) is considered a powerful passivating agent for these materials. acs.org

Biological and Physiological Role of the Butyrate Anion

While direct biological studies on this compound are not extensively reported, the biological activities of the butyrate anion are well-documented. Butyrate is a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon and plays a crucial role in maintaining gut homeostasis. nih.gov

Anti-Inflammatory Signaling Pathways

The butyrate anion is known for its potent anti-inflammatory properties, which are mediated through various signaling pathways. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to the modulation of gene expression. mercola.comnih.gov

Butyrate has been shown to suppress the activation of the transcription factor nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. nih.govmdpi.comoup.com By inhibiting NF-κB, butyrate can downregulate the expression of pro-inflammatory genes. nih.gov This suppression can occur through various mechanisms, including the inhibition of HDACs and the upregulation of peroxisome proliferator-activated receptor-γ (PPARγ), which antagonizes NF-κB. nih.gov

Butyrate has a profound impact on the differentiation and function of various immune cells. It can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing inflammatory responses. mercola.commdpi.com Butyrate can also influence the function of macrophages, promoting an anti-inflammatory phenotype. mercola.com Furthermore, it has been shown to affect the differentiation and maturation of dendritic cells, key antigen-presenting cells that bridge innate and adaptive immunity. nih.govnih.gov

Butyrate can enhance the host's innate defense mechanisms by inducing the expression of antimicrobial peptides (AMPs). plos.org Studies have shown that butyrate can stimulate the production of AMPs such as cathelicidins in intestinal epithelial cells and macrophages. nih.govresearchgate.net This effect contributes to the maintenance of a healthy gut microbial balance. nih.gov

Cellular Homeostasis and Proliferation Control

The butyrate anion plays a significant role in regulating cellular processes such as the cell cycle, apoptosis (programmed cell death), and differentiation.

In various cell types, particularly cancer cells, butyrate has been shown to induce cell cycle arrest and apoptosis. oup.comoup.comnih.govnih.govresearchgate.net It can block the cell cycle at different phases, such as G1, and trigger apoptotic pathways. oup.comoup.comresearchgate.net The induction of apoptosis is a key mechanism underlying the anti-neoplastic properties of butyrate.

Butyrate is also known to promote cell differentiation in various cell lines. nih.gov For instance, in colon cancer cells, butyrate can induce a more differentiated phenotype, which is often associated with a less malignant state. This effect is partly attributed to its activity as an HDAC inhibitor, which alters gene expression patterns to favor differentiation. nih.gov

Cellular Homeostasis and Proliferation Control

Role in Intestinal Epithelial Barrier Function

Butyrate plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. isotope.com It enhances barrier function by facilitating the assembly of tight junctions between epithelial cells, a process that can be mediated by the activation of AMP-activated protein kinase (AMPK). nist.gov Furthermore, butyrate can promote barrier function through the upregulation of the anti-inflammatory interleukin-10 receptor (IL-10RA), which leads to the repression of the permeability-promoting protein claudin-2. nsf.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

Butyrate has been shown to possess antioxidant properties and can help mitigate oxidative stress.

Induction of Antioxidant Enzyme Activity

Studies have indicated that butyrate can increase the activity of antioxidant enzymes. For instance, butyrate exposure has been shown to significantly increase the activity of antioxidant enzymes in normal colon cells. It can also modulate the expression of Nrf-2, a key transcription factor involved in the regulation of antioxidant genes like heme oxygenase-1 (HO-1) and manganese superoxide (B77818) dismutase (MnSOD).

Reduction of Reactive Oxygen Species

Butyrate has demonstrated the ability to reduce the levels of reactive oxygen species (ROS). nih.gov In studies using models of oxidative stress, sodium butyrate treatment has been shown to alleviate the increase in ROS levels. nih.gov

Conclusion

Rubidium butyrate (B1204436) remains a largely unexplored chemical compound. However, by examining its constituent ions, a picture of its potential scientific value emerges. The well-documented applications of rubidium in high-precision technologies and the extensive research on the profound biological effects of butyrate in gastrointestinal and metabolic health provide a compelling rationale for future investigations into this compound. Studies on rubidium butyrate could offer new insights into the interplay between alkali metals and short-chain fatty acids in various biological and chemical systems.

Table of Compounds

Neurological Research Models (Gut-Brain Axis)

(Note: This section pertains to studies on butyrate in general, providing context for potential research avenues for rubidium butyrate's butyrate component.)

The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract. tandfonline.com Butyrate produced in the gut can influence brain function through this axis. tandfonline.com

Butyrate has been shown to reduce neuroinflammation, a key factor in the development of various neurodegenerative diseases. chirowithpt.com Its anti-inflammatory effects are mediated, in part, through the inhibition of HDACs. mercola.com

Butyrate can influence the production and signaling of several key neurotransmitters in the brain, including GABA, dopamine (B1211576), and serotonin (B10506). chirowithpt.commercola.com This modulation can have effects on mood, behavior, and cognitive function. mercola.com

Immunological Disorder Research Models

Butyrate exhibits significant immunomodulatory properties, influencing both the innate and adaptive immune systems. nih.govmdpi.comnews-medical.net It can modulate the function of various immune cells, including T cells, B cells, and dendritic cells. nih.govresearchgate.net Butyrate's anti-inflammatory effects are well-documented and involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines like IL-10. nih.govnih.gov

Cancer Research Models (e.g., Colorectal Cancer Cell Lines)

The role of butyrate in cancer is complex and appears to be context-dependent. nih.govusda.gov It has been extensively studied for its potential anti-cancer properties, particularly in colorectal cancer. physiology.org

In numerous in vitro studies, butyrate has been shown to inhibit the proliferation of various cancer cell lines, including those from the colon, breast, and liver. nih.govcanceractive.com It can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells. selleckchem.comnih.gov This anti-proliferative effect is often linked to its role as an HDAC inhibitor, leading to the expression of genes that halt cell growth and trigger apoptosis. nbinno.com

Comparison with Other Butyrate Salts (e.g., Sodium Butyrate, Tributyrin)

The biological and chemical effects of the butyrate anion are often studied using various salt forms or esterified prodrugs to ensure stability and effective delivery. The choice of the counter-ion or delivery molecule can influence the compound's properties and efficacy. The most extensively researched form is sodium butyrate, which often serves as the benchmark in scientific studies. fxmed.co.nz Tributyrin (B1683025), a triglyceride pro-drug of butyrate, offers an alternative delivery mechanism.

Sodium Butyrate: As the most common and clinically researched form, sodium butyrate provides a direct source of the butyrate anion. fxmed.co.nz Its effects are primarily attributed to the butyrate component, which can inhibit histone deacetylases (HDACs) and act as a signaling molecule. nih.govfrontiersin.org Studies have demonstrated its role in promoting intestinal barrier integrity and modulating inflammatory responses. nih.gov While the sodium content is minimal and generally not a significant contribution to daily intake, alternatives like calcium magnesium butyrate exist for those monitoring sodium intake closely. fxmed.co.nzbodybio.co.uk The primary difference between these simple salt forms lies in the associated mineral cation, with the butyrate anion being the principal active moiety. bodybio.co.uk

Tributyrin: Unlike simple salts, tributyrin consists of three butyrate molecules esterified to a glycerol (B35011) backbone. oup.com This structure makes it a more stable and less odorous compound than butyric acid itself. oup.com Tributyrin acts as a prodrug; it is broken down by lipases in the gastrointestinal tract to release butyrate. pureencapsulationspro.com This enzymatic release can be more gradual, potentially allowing butyrate to reach the lower colon. getgutarmor.com Some research suggests that tributyrin is a more efficient and pharmacokinetically superior variant for delivering butyrate systemically compared to sodium butyrate. getgutarmor.comnosh.com However, other in vitro studies have noted that tributyrin may require the presence of lipase (B570770) to exert its full inhibitory effects on certain bacteria, whereas butyric acid is directly active. scienceopen.com

While direct comparative studies involving this compound are not extensively documented in the available literature, its properties as a simple alkali metal salt would theoretically align more closely with those of sodium butyrate than with the triglyceride structure of tributyrin. The primary active component would be the butyrate anion, with the rubidium cation's specific influence being a distinguishing factor.

Interactive Data Table: Comparison of Butyrate Forms

Feature Sodium Butyrate Tributyrin
Chemical Form Simple alkali metal salt Triglyceride (prodrug)
Butyrate Delivery Direct dissociation in solution Enzymatic release via lipases
Key Characteristics Most clinically researched form. fxmed.co.nz More stable, less odor. oup.com May offer more gradual release. getgutarmor.com
Primary Active Component Butyrate anion Butyrate anion (released after metabolism)
Noted Research Findings Improves intestinal structure. nih.gov Acts as an antioxidant and anti-inflammatory agent. frontiersin.org Increases butyrate concentration in the portal vein. oup.com May have superior bioavailability. getgutarmor.comnosh.com

Evaluation of Rubidium Cation's Specific Influences vs. Other Alkali Metals (in perovskites)

The specific influence of the rubidium (Rb⁺) cation is prominently studied in the context of perovskite solar cells, where it is often compared with other alkali metals like cesium (Cs⁺) and potassium (K⁺). Incorporating small amounts of specific alkali cations into the perovskite crystal structure is a strategy to enhance solar cell efficiency and stability. ntu.edu.sgsolarbusinesshub.com

The introduction of Rb⁺ into perovskite formulations has distinct effects on the material's properties. Compared to the sole incorporation of larger cations, the smaller ionic radius of rubidium can modify the perovskite structure and crystallization process. hku.hkacs.org One key role of Rb⁺ is the passivation of defects, particularly at the interface between the perovskite layer and the charge transport layers, which is crucial for improving device performance. acs.org

Comparative analyses reveal nuanced differences between the alkali metals. For instance, in some perovskite formulations, doping with potassium resulted in larger crystallites and higher photoluminescence (PL) intensity compared to rubidium doping, suggesting K⁺ may be more effective at reducing certain trap states. diva-portal.org In other systems, the incorporation of Rb⁺ was found to increase grain size and absorbance at low concentrations (~2.5%), but higher concentrations led to the formation of Rb-rich impurity phases that degraded performance. mdpi.com The synergistic use of multiple cations, such as a combination of rubidium and cesium, can cooperatively retard charge carrier recombination losses, leading to significant improvements in power conversion efficiency. ntu.edu.sg

Interactive Data Table: Influence of Alkali Cations on Perovskite Properties

Property Rubidium (Rb⁺) Cesium (Cs⁺) Potassium (K⁺)
Ionic Radius Smaller than formamidinium (FA⁺) Smaller than FA⁺, larger than Rb⁺ Smaller radius cation
Effect on Crystallinity Can increase crystallinity and grain size at optimal concentrations. acs.orgmdpi.com Integrates well to increase grain size. ntu.edu.sg Shown to increase average grain size. diva-portal.org
Defect Passivation Pivotal role in passivating the bottom interface. acs.org Suppresses defect density. ntu.edu.sg Reduces trap states, leading to higher PL intensity. diva-portal.org
Performance Impact Improves efficiency and stability, but can form inactive "dead zones". solarbusinesshub.comacs.org Improves power conversion efficiency and charge carrier lifetimes. ntu.edu.sg Doping improved efficiency in MAPbI₃-based cells. diva-portal.org
Structural Influence Can slightly decrease lattice size due to its small radius. acs.org Can stabilize the desired perovskite phase. acs.org Can increase lattice parameters. diva-portal.org

Structure-Activity Relationship Investigations for Butyrate Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the butyrate molecule affect its biological activities. Research has shown that even minor changes to the four-carbon backbone of butyrate can significantly alter its efficacy. nih.gov

A primary finding across multiple studies is the critical importance of an unsubstituted aliphatic moiety. nih.govcambridge.org Specifically, substitutions with amino, hydroxyl, or methyl groups at the 2- or 3-positions of the butyrate structure have been shown to abolish its activity in assays measuring apoptosis and cell proliferation inhibition. nih.govcambridge.org

However, modifications at the 4-position or the use of aromatic structures have yielded some active analogs. For instance, 4-phenylbutyrate (B1260699) and 4-benzoylbutyrate have demonstrated biological effects comparable to butyrate in various cancer cell lines. nih.govacs.org A study comparing 32 different analogs in HCT-116 colorectal cancer cells found that only four compounds—4-benzoylbutyrate, 3-benzoylpropionate, 4-(4-nitrophenyl)butyrate, and 3-(4-fluorobenzoyl)propionate—exhibited biological effects similar to butyrate. nih.gov Interestingly, this study also revealed a dissociation between different cellular effects; some analogs could inhibit cell proliferation without inducing apoptosis or inhibiting HDAC activity, indicating that these effects can be mechanistically uncoupled. nih.gov

Further research has identified other analogs with potent activity. For example, α-methylhydrocinnamate and 4-phenylbutyrate were shown to be comparable to butyrate in inducing host defense peptide (HDP) expression. plos.org These SAR investigations are vital for developing new compounds that might retain the beneficial effects of butyrate while potentially improving pharmacological properties.

Interactive Data Table: Structure-Activity Relationship of Butyrate Analogs

Analog/Modification Structural Change Observed Effect on Activity Reference(s)
Substitutions at 2- or 3-position Addition of amino, hydroxyl, or methyl groups Activity is typically abolished. nih.govcambridge.org
Propionate Shorter aliphatic chain (3 carbons) Exhibited effects comparable to butyrate in HT-29 cells. nih.gov
4-Benzoylbutyrate Benzoyl group at the 4-position Exhibited comparable effects to butyrate; inhibited HDAC activity. nih.govacs.orgnih.gov
4-(4-aminophenyl)butyrate Aminophenyl group at the 4-position Exhibited effects comparable to butyrate in HT-29 cells. nih.gov
3-Hydroxybutyrate Hydroxyl group at the 3-position Had minimal to no effect on apoptosis or HDAC activity. acs.org
α-Methylhydrocinnamate Aromatic analog Comparable to butyrate in HDP induction. plos.org

Q & A

Q. What systematic approaches ensure robust literature reviews on this compound’s catalytic applications?

  • Methodological Answer : Use tools like Research Rabbit to map citation networks and identify seminal papers. Filter studies by methodology (e.g., exclude non-peer-reviewed sources) and document search keywords (e.g., "this compound catalysis") for transparency. Prioritize recent studies (post-2020) to address evolving methodologies .
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

Q. How can researchers improve reproducibility when reporting this compound’s thermodynamic properties?

  • Methodological Answer : Adopt the CRediT taxonomy to detail roles in data collection and analysis. Publish raw datasets (e.g., DSC thermograms) in repositories like Zenodo. Specify equipment calibration protocols and environmental controls in supplementary materials .

Tables for Quick Reference

Technique Application Key Parameters Reference ID
ICP-OESRb quantificationDetection limit: 0.1 ppm; matrix-matched standards
Solid-state NMRBonding environment analysis¹³C CP/MAS, 10 kHz spinning speed
Langmuir monolayersMembrane interaction studiesSurface pressure: 10–50 mN/m; lipid composition

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